1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC16423857
Molecular Formula: C10H13ClN4OS
Molecular Weight: 272.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClN4OS |
|---|---|
| Molecular Weight | 272.76 g/mol |
| IUPAC Name | 2-methyl-5-(thiophen-2-ylmethylamino)pyrazole-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C10H12N4OS.ClH/c1-14-8(10(11)15)5-9(13-14)12-6-7-3-2-4-16-7;/h2-5H,6H2,1H3,(H2,11,15)(H,12,13);1H |
| Standard InChI Key | PFCOLTMSVRWYMJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC(=N1)NCC2=CC=CS2)C(=O)N.Cl |
Introduction
1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound features a pyrazole ring substituted with a thienylmethyl group and an amide functional group, making it a candidate for various applications in medicinal chemistry and drug development.
Synthesis Methods
The synthesis of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide typically involves several key steps. Reagents such as thienylmethyl bromide or iodide, along with bases like sodium hydride or potassium carbonate, are commonly used in these reactions. The reaction conditions, including temperature and solvent choice, are crucial for achieving optimal yields and purity.
Potential Biological Activities
This compound can undergo several chemical reactions, and its mechanism of action involves interaction with specific biological targets, such as enzymes or receptors. The thienylmethyl group may enhance binding affinity due to its ability to fit into hydrophobic pockets within target proteins. Data from studies suggest that compounds in this class can modulate enzymatic activity, potentially acting as inhibitors or activators depending on their structural features.
Research Findings and Future Directions
Given the potential biological activities of 1-methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide, further research is needed to fully elucidate its mechanisms of action and explore its therapeutic applications. This includes in-depth studies on its interaction with biological targets and its potential as a drug candidate.
Table: Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methyl-3-[(2-thienylmethyl)amino]-1H-pyrazole-5-carboxamide | CHNOS | Thienylmethyl group, potential for enzyme modulation |
| 1-Methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide | CHNO | Isobutylamino substituent, potential in erectile dysfunction treatments |
| Methyl 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylate | CHNOS | Thienopyrazole structure, potential in drug development |
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